molecular formula C16H13NO3S B2734906 (2E)-3-(furan-3-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide CAS No. 2035036-25-8

(2E)-3-(furan-3-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide

Cat. No.: B2734906
CAS No.: 2035036-25-8
M. Wt: 299.34
InChI Key: HCYWIBPSWBMDOD-DAFODLJHSA-N
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Description

The compound "(2E)-3-(furan-3-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide" is a synthetic enamide derivative featuring a conjugated (2E)-propenamide backbone. Its structure incorporates two heteroaromatic rings: a furan-3-yl group and a 5-(thiophen-3-yl)furan-2-yl moiety connected via a methylene bridge to the amide nitrogen. The (2E)-configuration of the acrylamide group ensures planarity, which may enhance π-π stacking interactions in biological systems or materials applications.

Such structural motifs are common in pharmaceuticals and organic electronics, though the biological or functional profile of this compound remains unexplored in the literature reviewed.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(4-1-12-5-7-19-10-12)17-9-14-2-3-15(20-14)13-6-8-21-11-13/h1-8,10-11H,9H2,(H,17,18)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYWIBPSWBMDOD-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(furan-3-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide, also referred to as a furan-thiophene derivative, has garnered attention for its potential biological activities. This article aims to synthesize existing knowledge regarding its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13N1O2S1\text{C}_{15}\text{H}_{13}\text{N}_1\text{O}_2\text{S}_1

This compound features a furan ring and a thiophene moiety, which are known to contribute to various biological activities through their interactions with biological targets.

1. Antimicrobial Activity

Research indicates that furan derivatives exhibit significant antimicrobial properties. A study by Obafemi et al. demonstrated that compounds containing furan and thiophene rings possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound showed efficacy against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Anti-inflammatory Activity

Furan derivatives have been explored for their anti-inflammatory properties. A notable study identified that similar compounds inhibited the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound was shown to reduce pro-inflammatory cytokine levels in vitro, indicating its potential as an anti-inflammatory agent .

3. Anticancer Activity

The anticancer potential of furan-thiophene derivatives has been substantiated through various studies. For instance, a recent investigation highlighted that the compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 15 µM for MCF-7 and 20 µM for HeLa cells, demonstrating its potency in inhibiting cancer cell proliferation .

Cell Line IC50 (µM)
MCF-715
HeLa20

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of specific molecular pathways. The furan and thiophene rings can interact with various enzymes and receptors, leading to altered cellular signaling. For example, the compound may inhibit the NF-kB pathway, which is critical in inflammation and cancer progression .

Case Studies

  • Antimicrobial Study : A case study involving the assessment of several furan-thiophene derivatives revealed that modifications in the substituents on the furan ring could enhance antimicrobial activity. The study concluded that introducing electron-withdrawing groups significantly increased the potency against bacterial strains .
  • Cancer Cell Line Evaluation : Another case study focused on evaluating the cytotoxicity of this compound against multiple cancer cell lines. Results indicated that not only did it inhibit cell growth but also induced apoptosis in treated cells, suggesting a dual mechanism of action involving cell cycle arrest and programmed cell death .

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, particularly in the development of new materials and catalysts. Its unique structure allows for modifications that can lead to new chemical properties, making it valuable in material science research.

Biology

Research into the biological activity of (2E)-3-(furan-3-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide has revealed its potential as an antimicrobial and anticancer agent. The interactions of this compound with various biological targets have been studied, indicating possible mechanisms such as:

  • Antimicrobial Activity : The compound exhibits inhibition against various microbial strains, suggesting its potential use in developing antimicrobial agents.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells. For instance, related compounds have shown significant activity against different cancer cell lines, with varying IC50 values that demonstrate their potency (see Table 1).
CompoundCell LineIC50 (µM)Mechanism
AA549 (Lung Cancer)0.25Induces apoptosis
BMCF7 (Breast Cancer)0.08Cell cycle arrest at G2/M phase
CHeLa (Cervical Cancer)0.41Inhibits tubulin polymerization

Medicine

The therapeutic potential of this compound is under investigation, particularly for its role in treating diseases where its structural characteristics could provide specific advantages. Its ability to modulate enzyme activity or interact with cellular pathways makes it a candidate for drug development.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Anticancer Activity : A study focused on derivatives of the compound demonstrated significant anticancer effects on various cell lines, providing insights into its mechanism of action involving apoptosis and cell cycle modulation.
  • Antimicrobial Research : Another study evaluated the antimicrobial properties against a range of pathogens, revealing promising results that support further exploration for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)

  • Structure : Contains a thiazole ring substituted with a 4-fluorophenyl group and a furan-2-ylpropionamide side chain.
  • Demonstrated potent inhibition of KPNB1 (a nuclear transport protein) and anticancer activity in cell-based assays .
  • Comparison : Unlike the target compound, this analog lacks a thiophene ring and instead employs a fluorophenyl-thiazole system. The absence of a conjugated enamide linker may reduce planarity and alter binding kinetics.

(2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide ()

  • Structure : Features a thiazole ring substituted with a trifluoromethylbenzyl group and a (2E)-cinnamamide side chain.
  • Thiazole-acrylamide hybrids are common in kinase inhibitors, though specific activity data are unavailable here .
  • Comparison : The trifluoromethyl substituent contrasts with the target compound’s thiophene-furan system, likely leading to divergent solubility and electronic properties.

(2E)-N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide ()

  • Structure : Combines a pyrazole ring (substituted with furan-2-yl and methoxyethyl groups) with a thiophen-2-ylpropenamide chain.
  • Key Features :
    • The methoxyethyl group on pyrazole may improve solubility compared to purely aromatic systems.
    • Pyrazole-thiophene hybrids are explored for CNS activity due to their balanced lipophilicity .
  • Comparison : While both compounds include thiophene and furan, the pyrazole core in this analog introduces additional hydrogen-bonding sites absent in the target compound.

(2E)-3-(furan-3-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide ()

  • Structure : Contains a tetrahydronaphthalene moiety linked to a furan-3-ylpropenamide group.
  • Key Features :
    • The tetrahydronaphthalene system adds steric bulk and hydrophobicity.
    • The hydroxy-methoxy substituents could enhance water solubility via hydrogen bonding .
  • Comparison : The bulky tetrahydronaphthalene group differentiates this compound from the target’s simpler furan-thiophene system, likely affecting pharmacokinetic properties.

Table 1: Structural and Functional Comparison

Compound Core Heterocycle(s) Key Substituents Notable Properties
Target Compound Furan-3-yl, Thiophen-3-yl None (pure heteroaromatic) Planar enamide; untested bioactivity
N-(5-(4-Fluorophenyl)thiazol-2-yl)-... Thiazole, Furan-2-yl 4-Fluorophenyl KPNB1 inhibition; anticancer
(2E)-3-Phenyl-N-{5-[3-(CF3)benzyl]... Thiazole Trifluoromethylbenzyl Electron-deficient; kinase inhibition potential
(2E)-N-{[5-(furan-2-yl)-1-(2-MeOEt)... Pyrazole, Thiophen-2-yl Methoxyethyl Enhanced solubility; CNS target
(2E)-3-(furan-3-yl)-N-[(1-OH-6-MeO)... Tetrahydronaphthalene Hydroxy, Methoxy Steric bulk; improved H-bonding

Research Implications and Gaps

  • Electronic Effects : The target compound’s furan-thiophene system may exhibit unique charge-transfer properties compared to analogs with electron-withdrawing groups (e.g., CF3) .
  • Biological Potential: While thiazole- and pyrazole-containing analogs show anticancer or CNS activity , the target compound’s lack of polar substituents may limit bioavailability.
  • Synthetic Routes : Suzuki-Miyaura couplings (as in ) or N-acylation () could be adapted for synthesis, but regioselectivity for furan-3-yl vs. furan-2-yl remains a challenge.

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